Potassium acrylamidomethyltrifluoroborate
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Overview
Description
Potassium acrylamidomethyltrifluoroborate is an organoboron compound with the molecular formula C4H6BF3NO.K. It is a member of the potassium organotrifluoroborate family, which are known for their stability and versatility in various chemical reactions. This compound is particularly valued for its role in Suzuki-Miyaura cross-coupling reactions, which are widely used in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: Potassium acrylamidomethyltrifluoroborate can be synthesized through the reaction of acrylamide with potassium trifluoroborate. The reaction typically involves the use of a base, such as potassium carbonate, in an aqueous or organic solvent. The reaction conditions often require moderate temperatures and can be completed within a few hours .
Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. Continuous-flow chemistry techniques have been employed to enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: Potassium acrylamidomethyltrifluoroborate undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the trifluoroborate group is replaced by other nucleophiles.
Cross-Coupling Reactions: It is prominently used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Reagents: Common reagents include palladium catalysts, bases like potassium carbonate, and solvents such as water or organic solvents.
Major Products: The major products formed from these reactions are often complex organic molecules, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and materials science .
Scientific Research Applications
Potassium acrylamidomethyltrifluoroborate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of potassium acrylamidomethyltrifluoroborate in Suzuki-Miyaura cross-coupling reactions involves several key steps:
Activation: The palladium catalyst activates the organotrifluoroborate compound.
Transmetalation: The activated compound undergoes transmetalation with the palladium catalyst, forming a palladium-organotrifluoroborate intermediate.
Reductive Elimination: The intermediate undergoes reductive elimination to form the desired carbon-carbon bond and regenerate the palladium catalyst.
Comparison with Similar Compounds
Potassium trifluoroborate: A simpler analog used in similar cross-coupling reactions.
Potassium bromomethyltrifluoroborate: Another variant with a bromomethyl group, used in different synthetic applications.
Uniqueness: Potassium acrylamidomethyltrifluoroborate is unique due to its acrylamide moiety, which provides additional reactivity and versatility in synthetic applications. This makes it a valuable reagent in the synthesis of complex organic molecules .
Properties
IUPAC Name |
potassium;trifluoro-[(prop-2-enoylamino)methyl]boranuide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6BF3NO.K/c1-2-4(10)9-3-5(6,7)8;/h2H,1,3H2,(H,9,10);/q-1;+1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYPPVERKNMUSQC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](CNC(=O)C=C)(F)(F)F.[K+] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6BF3KNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.00 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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